Cas no 90273-31-7 (2-Methyl-1-benzothiophene-3-sulfonyl Chloride)
2-Methyl-1-benzothiophene-3-sulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- BENZO[B]THIOPHENE-3-SULFONYL CHLORIDE, 2-METHYL-
- 2-methyl-1-benzothiophene-3-sulfonyl chloride
- 90273-31-7
- AKOS006334242
- DB-150304
- 2-methyl-1-benzothiophene-3-sulfonylchloride
- CS-0230412
- OPIFKAGXIKNRIR-UHFFFAOYSA-N
- 2-methylbenzo[b]thiophene-3-sulfonyl chloride
- C9H7ClO2S2
- SCHEMBL6957613
- Benzo[b]thiophene-3-sulfonyl chloride, 2-methyl
- 818-643-8
- QDA27331
- EN300-103795
- 2-Methyl-1-benzothiophene-3-sulfonyl Chloride
-
- Inchi: 1S/C9H7ClO2S2/c1-6-9(14(10,11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3
- InChI Key: OPIFKAGXIKNRIR-UHFFFAOYSA-N
- SMILES: ClS(C1=C(C)SC2C=CC=CC1=2)(=O)=O
Computed Properties
- Exact Mass: 245.9575995g/mol
- Monoisotopic Mass: 245.9575995g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 70.8Ų
2-Methyl-1-benzothiophene-3-sulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B489383-10mg |
2-Methyl-1-benzothiophene-3-sulfonyl Chloride |
90273-31-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B489383-50mg |
2-Methyl-1-benzothiophene-3-sulfonyl Chloride |
90273-31-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B489383-100mg |
2-Methyl-1-benzothiophene-3-sulfonyl Chloride |
90273-31-7 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-103795-0.05g |
2-methyl-1-benzothiophene-3-sulfonyl chloride |
90273-31-7 | 95% | 0.05g |
$174.0 | 2023-10-28 | |
| Enamine | EN300-103795-0.1g |
2-methyl-1-benzothiophene-3-sulfonyl chloride |
90273-31-7 | 95% | 0.1g |
$257.0 | 2023-10-28 | |
| Enamine | EN300-103795-0.25g |
2-methyl-1-benzothiophene-3-sulfonyl chloride |
90273-31-7 | 95% | 0.25g |
$367.0 | 2023-10-28 | |
| Enamine | EN300-103795-0.5g |
2-methyl-1-benzothiophene-3-sulfonyl chloride |
90273-31-7 | 95% | 0.5g |
$579.0 | 2023-10-28 | |
| Enamine | EN300-103795-1.0g |
2-methyl-1-benzothiophene-3-sulfonyl chloride |
90273-31-7 | 95% | 1g |
$743.0 | 2023-06-10 | |
| Enamine | EN300-103795-2.5g |
2-methyl-1-benzothiophene-3-sulfonyl chloride |
90273-31-7 | 95% | 2.5g |
$1454.0 | 2023-10-28 | |
| Enamine | EN300-103795-5.0g |
2-methyl-1-benzothiophene-3-sulfonyl chloride |
90273-31-7 | 95% | 5g |
$2152.0 | 2023-06-10 |
2-Methyl-1-benzothiophene-3-sulfonyl Chloride Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-Methyl-1-benzothiophene-3-sulfonyl Chloride
Comprehensive Overview of 2-Methyl-1-benzothiophene-3-sulfonyl Chloride (CAS No. 90273-31-7)
2-Methyl-1-benzothiophene-3-sulfonyl Chloride (CAS No. 90273-31-7) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This sulfonyl chloride derivative is particularly valued for its role as a key intermediate in the synthesis of bioactive molecules. With the increasing demand for novel drug candidates and crop protection agents, compounds like 2-Methyl-1-benzothiophene-3-sulfonyl Chloride have garnered significant attention in both academic and industrial settings.
The compound's unique structure, featuring a benzothiophene core and a reactive sulfonyl chloride group, makes it highly versatile for cross-coupling reactions and functional group transformations. Researchers frequently explore its applications in medicinal chemistry, where it serves as a building block for kinase inhibitors, anti-inflammatory agents, and other therapeutic compounds. Recent trends in AI-driven drug discovery have further amplified interest in such intermediates, as they enable rapid scaffold diversification for high-throughput screening.
From an environmental perspective, 2-Methyl-1-benzothiophene-3-sulfonyl Chloride aligns with the growing focus on green chemistry principles. Modern synthetic protocols emphasize minimizing waste and improving atom economy during its utilization. This resonates with the broader industry shift toward sustainable chemical processes—a topic frequently searched in scientific databases and patent literature.
Analytical characterization of this compound typically involves advanced techniques like NMR spectroscopy, HPLC purity analysis, and mass spectrometry, which are critical for quality control in research-scale production. These methods address common user queries about compound verification and structural confirmation—key concerns for synthetic chemists working with complex heterocycles.
In material science, derivatives of 2-Methyl-1-benzothiophene-3-sulfonyl Chloride show promise for developing organic semiconductors and photovoltaic materials. This connects to trending searches on renewable energy technologies, where researchers investigate its potential in light-harvesting applications. The compound’s electron-rich benzothiophene system contributes to charge transport properties, making it relevant for next-generation optoelectronic devices.
Storage and handling recommendations for this compound often appear in technical discussions. While not classified under hazardous categories, best practices include protection from moisture and storage under inert conditions—details frequently sought by laboratory personnel. Such operational guidance aligns with the broader theme of laboratory safety optimization, a persistent focus area in scientific workflows.
The global market for 2-Methyl-1-benzothiophene-3-sulfonyl Chloride reflects the compound’s niche but growing importance. Suppliers increasingly highlight batch-to-batch consistency and scalability—factors critical for process chemistry applications. This responds to industry demands for reliable building blocks in contract research organizations (CROs) and drug development pipelines.
Patent analysis reveals steady innovation around this chemical scaffold, particularly in intellectual property related to heterocyclic chemistry. Recent filings demonstrate its utility in creating protease inhibitors and catalytic modifiers, addressing therapeutic areas like oncology and infectious diseases—topics dominating biomedical research forums.
Emerging synthetic methodologies, including flow chemistry and microwave-assisted synthesis, are being adapted for derivatives of 90273-31-7. These techniques answer frequent search queries about reaction optimization and time-efficient synthesis, showcasing how traditional compounds gain new relevance through technological advancements.
In summary, 2-Methyl-1-benzothiophene-3-sulfonyl Chloride (CAS No. 90273-31-7) represents a multifaceted tool for modern chemical research. Its applications span from drug discovery to advanced materials, reflecting interdisciplinary trends that dominate contemporary scientific inquiry. As research paradigms evolve toward precision synthesis and functional materials, this compound continues to offer valuable opportunities for innovation across chemical sciences.
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